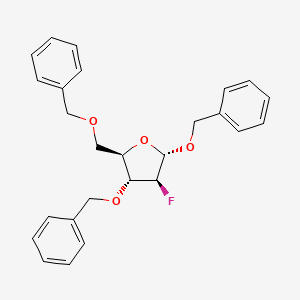
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran is a synthetic organic compound with a complex structure It is characterized by the presence of multiple benzyloxy groups and a fluorine atom attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzyloxy groups are introduced through benzylation reactions, which involve the reaction of the hydroxyl groups with benzyl halides in the presence of a base. The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert benzyloxy groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran involves its interaction with specific molecular targets. The benzyloxy groups and the fluorine atom can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-chlorotetrahydrofuran: Similar structure but with a chlorine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-bromotetrahydrofuran: Similar structure but with a bromine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-iodotetrahydrofuran: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent and make it distinct from its halogenated analogs.
Properties
Molecular Formula |
C26H27FO4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2/t23-,24+,25-,26+/m1/s1 |
InChI Key |
QHATWYOTYPLTII-ZJSPYRCASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
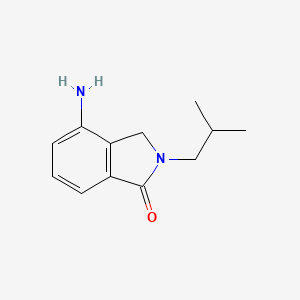
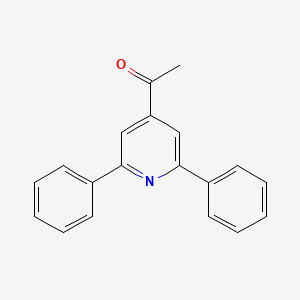
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
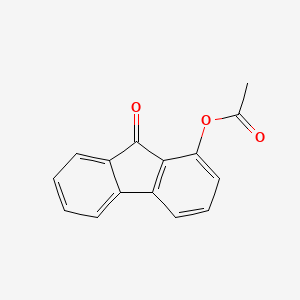
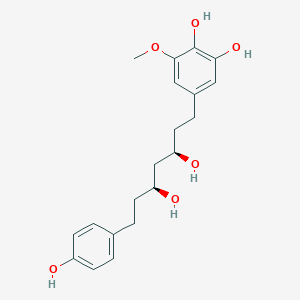
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
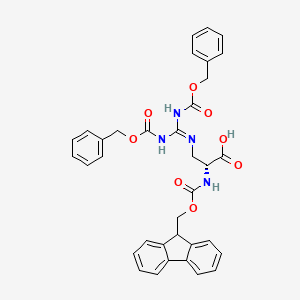
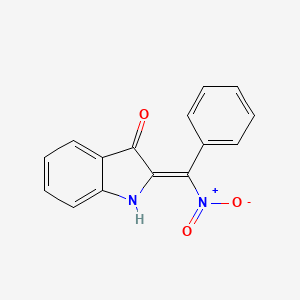
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
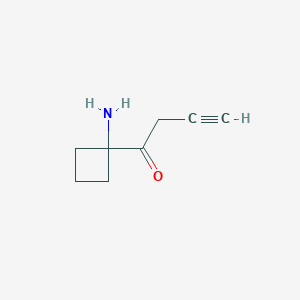
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
